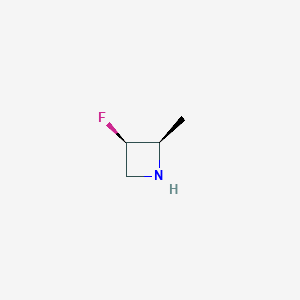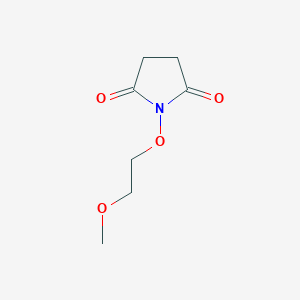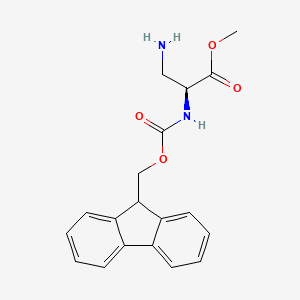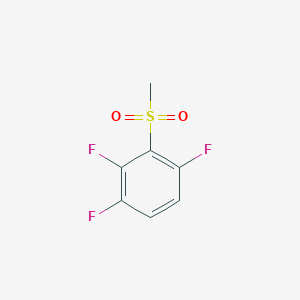
2,3,6-Trifluorophenylmethylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluorophenylmethylsulfone is an organic compound characterized by the presence of trifluoromethyl and sulfone functional groups attached to a phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluorophenylmethylsulfone typically involves the reaction of 2,3,6-trifluorotoluene with a sulfonating agent. One common method is the oxidation of 2,3,6-trifluorotoluene using a strong oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid. The reaction conditions often require elevated temperatures and controlled addition of reagents to ensure complete conversion to the sulfone product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Trifluorophenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfone group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorophenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone.
2,3,6-Trifluorophenylmethanol: Contains a hydroxyl group instead of a sulfone.
2,3,6-Trifluorophenylacetic acid: Features a carboxylic acid group in place of the sulfone.
Uniqueness
2,3,6-Trifluorophenylmethylsulfone is unique due to the presence of both trifluoromethyl and sulfone groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
WTCOYZMVHLPYDN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
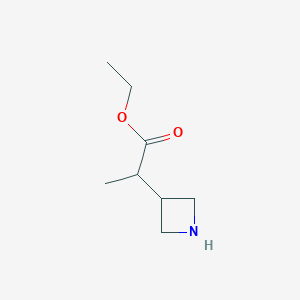

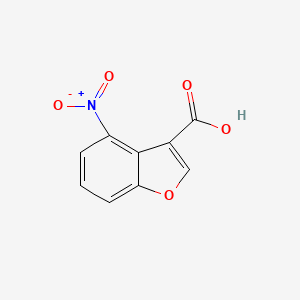
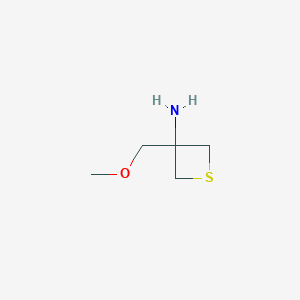
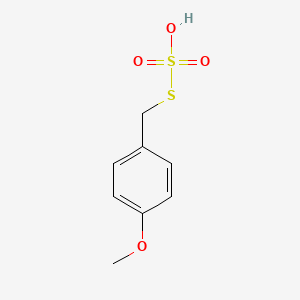
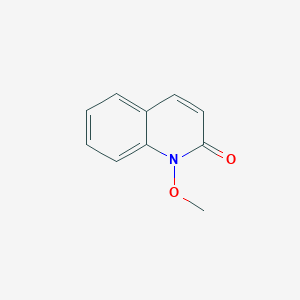


![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
